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molecular formula C16H24N2OSi B8292136 6-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

6-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

Cat. No. B8292136
M. Wt: 288.46 g/mol
InChI Key: XROUKBMLUWJULJ-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

In a round-bottomed flask, 6-cyclopropyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (668 mg, 2.2 mmol) was dissolved in dichloromethane (12 ml) and trifluoroacetic acid (6.5 ml, 84.4 mmol) was added. The yellow reaction mixture was stirred at room temperature for 2.25 h then concentrated. The residue was redissolved in dichloromethane (12 ml) and ethylenediamine (9.0 ml, 133 mmol) was added. The solution was stirred at room temperature for 1 h then quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-25% EtOAc) to provide 317 mg (91%) of 6-cyclopropyl-1H-indazole as a light yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.99-8.08 (m, 1H), 7.59-7.70 (m, 1H), 7.16-7.25 (m, 1H), 6.88-7.01 (m, 1H), 1.94-2.14 (m, 1H), 0.96-1.11 (m, 2H), 0.71-0.84 (m, 2H).
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:12]=[C:11]3[C:7]([CH:8]=[N:9][N:10]3COCC[Si](C)(C)C)=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.FC(F)(F)C(O)=O.C(N)CN>ClCCl>[CH:1]1([C:4]2[CH:12]=[C:11]3[C:7]([CH:8]=[N:9][NH:10]3)=[CH:6][CH:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
668 mg
Type
reactant
Smiles
C1(CC1)C1=CC=C2C=NN(C2=C1)COCC[Si](C)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The yellow reaction mixture was stirred at room temperature for 2.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in dichloromethane (12 ml)
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-25% EtOAc)

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
C1(CC1)C1=CC=C2C=NNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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